molecular formula C19H28O2 B1148518 5β-Androst-1-en-3α-ol-17-one CAS No. 33805-57-1

5β-Androst-1-en-3α-ol-17-one

Cat. No.: B1148518
CAS No.: 33805-57-1
M. Wt: 288.42
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5β-Androst-1-en-3α-ol-17-one typically involves the reduction of testosterone. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar reduction methods. The process is optimized for yield and purity, with stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5β-Androst-1-en-3α-ol-17-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a ketone, using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to other androstane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.

    Substitution: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4).

Major Products

    Oxidation: 5β-Androst-1-en-3-one-17-one.

    Reduction: 5β-Androst-1-en-3α,17β-diol.

    Substitution: this compound bromide.

Comparison with Similar Compounds

Properties

CAS No.

33805-57-1

Molecular Formula

C19H28O2

Molecular Weight

288.42

Origin of Product

United States

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